![molecular formula C53H93N3O17 B1239056 Neocopiamycin A CAS No. 89989-28-6](/img/structure/B1239056.png)
Neocopiamycin A
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Overview
Description
Neocopiamycin A is a natural product found in Streptomyces hygroscopicus and Streptomyces with data available.
Scientific Research Applications
Neomycin Biosynthesis and Structural Diversification :
- Neomycin is an aminoglycoside antibiotic with potential as an anti-HIV and antiplasmid agent due to its unique nucleotide recognition ability. Structural diversification of aminoglycosides, including glycoside diversification, can generate novel bioactive compounds (Yokoyama et al., 2008).
Antibacterial Activity of Neomycin Analogs :
- Mutational biosynthesis of neomycin analogs by Streptomyces fradiae has shown effectiveness against various bacterial infections, including plant pathogenic bacteria (Shi et al., 2011).
Mechanism of Action Against Plant Pathogenic Bacteria :
- Neomycin exhibits significant antimicrobial activity against plant pathogenic bacteria, such as Erwinia carotovora subsp. carotovora, by inhibiting protein synthesis associated with growth and cell division (Cui et al., 2009).
RNA-binding Capacity and RNA Function Modulation :
- Aminoglycosides, including neomycin, bind to RNA, making them useful in analyzing RNA function and studying RNA as a therapeutic target (Schroeder et al., 2000).
Enhancement of Neomycin Biosynthesis :
- Research on enhancing the biosynthesis of neomycin B in Streptomyces fradiae suggests potential applications in treating tumors and SARS-CoV-2 (Li et al., 2022).
properties
CAS RN |
89989-28-6 |
---|---|
Product Name |
Neocopiamycin A |
Molecular Formula |
C53H93N3O17 |
Molecular Weight |
1044.3 g/mol |
IUPAC Name |
3-[[(10Z,16E)-13-[(E)-12-(diaminomethylideneamino)-4-methyldodec-8-en-2-yl]-5,7,9,19,21,23,27,29,30,31-decahydroxy-8,12,18,22,26-pentamethyl-15-oxo-14,33-dioxabicyclo[27.3.1]tritriaconta-10,16-dien-3-yl]oxy]-3-oxopropanoic acid |
InChI |
InChI=1S/C53H93N3O17/c1-30(14-12-10-8-9-11-13-21-56-52(54)55)22-34(5)50-33(4)16-19-41(59)35(6)43(61)24-37(57)23-38(71-49(68)28-47(65)66)25-39-26-45(63)51(69)53(70,73-39)29-46(64)32(3)15-18-40(58)36(7)44(62)27-42(60)31(2)17-20-48(67)72-50/h8-9,16-17,19-20,30-46,50-51,57-64,69-70H,10-15,18,21-29H2,1-7H3,(H,65,66)(H4,54,55,56)/b9-8+,19-16-,20-17+ |
InChI Key |
GZWCSBWYVZFWGF-QVYWFGRKSA-N |
Isomeric SMILES |
CC1CCC(C(C(CC(C(/C=C/C(=O)OC(C(/C=C\C(C(C(CC(CC(CC2CC(C(C(O2)(CC1O)O)O)O)OC(=O)CC(=O)O)O)O)C)O)C)C(C)CC(C)CCC/C=C/CCCN=C(N)N)C)O)O)C)O |
SMILES |
CC1CCC(C(C(CC(C(C=CC(=O)OC(C(C=CC(C(C(CC(CC(CC2CC(C(C(O2)(CC1O)O)O)O)OC(=O)CC(=O)O)O)O)C)O)C)C(C)CC(C)CCCC=CCCCN=C(N)N)C)O)O)C)O |
Canonical SMILES |
CC1CCC(C(C(CC(C(C=CC(=O)OC(C(C=CC(C(C(CC(CC(CC2CC(C(C(O2)(CC1O)O)O)O)OC(=O)CC(=O)O)O)O)C)O)C)C(C)CC(C)CCCC=CCCCN=C(N)N)C)O)O)C)O |
synonyms |
N-demethylcopiamycin neocopiamycin A |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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